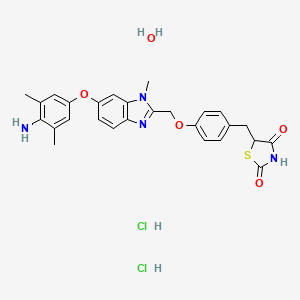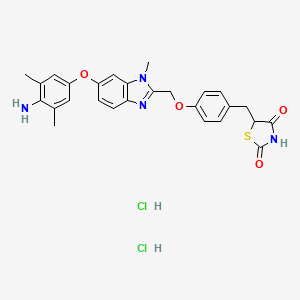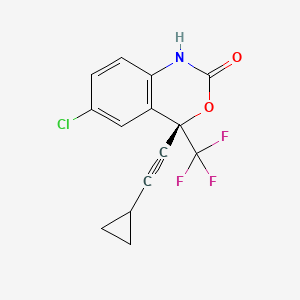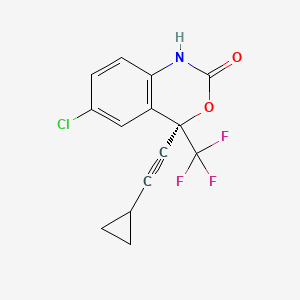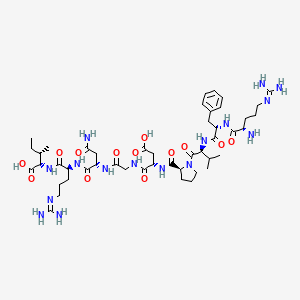
Elpamotide
Overview
Description
VEGFR2-169, also known as Elpamotide, is a peptide vaccine that targets the vascular endothelial growth factor receptor 2 (VEGFR2). This compound is primarily investigated for its potential in antiangiogenic therapy, particularly in the treatment of various cancers. VEGFR2-169 is designed to stimulate the immune system to attack tumor cells expressing VEGFR2, thereby inhibiting tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VEGFR2-169 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling reactions.
Cleavage: The final peptide is cleaved from the resin and purified.
The reaction conditions for SPPS usually involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and deprotection reagents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of VEGFR2-169 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure consistency and efficiency. The process includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels required for clinical applications.
Chemical Reactions Analysis
Types of Reactions
VEGFR2-169 primarily undergoes peptide bond formation during its synthesis. In terms of its biological activity, it does not typically undergo traditional chemical reactions like oxidation or reduction but rather engages in biochemical interactions with immune cells.
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Deprotection Reagents: TFA
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)
Major Products Formed
The major product formed is the VEGFR2-169 peptide itself, which is then formulated into a vaccine for therapeutic use.
Scientific Research Applications
VEGFR2-169 has been extensively studied for its potential in cancer therapy. Its primary application is in the field of oncology, where it is used as a peptide vaccine to stimulate an immune response against tumor cells expressing VEGFR2. This approach aims to inhibit angiogenesis, the process by which new blood vessels form, thereby starving the tumor of nutrients and oxygen .
In addition to its use in cancer therapy, VEGFR2-169 is also being investigated for its potential in other diseases characterized by abnormal angiogenesis, such as age-related macular degeneration and diabetic retinopathy.
Mechanism of Action
VEGFR2-169 exerts its effects by stimulating cytotoxic T lymphocytes (CTLs) to recognize and destroy cells expressing VEGFR2. The peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, which then present the peptide to CTLs. This interaction activates the CTLs, leading to the targeted killing of VEGFR2-expressing tumor cells .
Comparison with Similar Compounds
Similar Compounds
VEGFR1-1084: Another peptide vaccine targeting a different vascular endothelial growth factor receptor.
Bevacizumab: A monoclonal antibody that inhibits VEGF-A, a ligand for VEGFR2.
Sorafenib: A small molecule inhibitor that targets multiple kinases, including VEGFR2.
Uniqueness of VEGFR2-169
VEGFR2-169 is unique in its specificity for the VEGFR2 receptor and its mechanism of action as a peptide vaccine. Unlike small molecule inhibitors or monoclonal antibodies, VEGFR2-169 aims to harness the body’s immune system to achieve its therapeutic effects, potentially offering a more targeted and sustained response against tumors.
Properties
CAS No. |
673478-49-4 |
|---|---|
Molecular Formula |
C47H76N16O13 |
Molecular Weight |
1073.2 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C47H76N16O13/c1-5-25(4)37(45(75)76)62-40(70)28(15-10-18-55-47(52)53)58-41(71)30(21-33(49)64)57-34(65)23-56-39(69)31(22-35(66)67)60-43(73)32-16-11-19-63(32)44(74)36(24(2)3)61-42(72)29(20-26-12-7-6-8-13-26)59-38(68)27(48)14-9-17-54-46(50)51/h6-8,12-13,24-25,27-32,36-37H,5,9-11,14-23,48H2,1-4H3,(H2,49,64)(H,56,69)(H,57,65)(H,58,71)(H,59,68)(H,60,73)(H,61,72)(H,62,70)(H,66,67)(H,75,76)(H4,50,51,54)(H4,52,53,55)/t25-,27-,28-,29-,30-,31-,32-,36-,37-/m0/s1 |
InChI Key |
ZAJHBCDPAUKEPU-GIKXZWSFSA-N |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
RFVPDGNRI |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Arg-Phe-Val-Pro-Asp-Gly-Asn-Arg-Ile arginyl-phenylalanyl-valyl-prolyl-aspartyl-glycyl-asparagyl-arginyl-isoleucine elpamotide RFVPDGNRI VEGFR2-169 peptide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


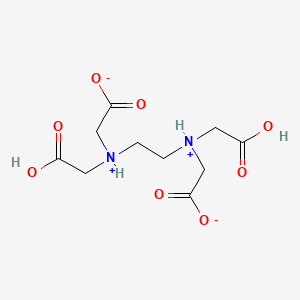
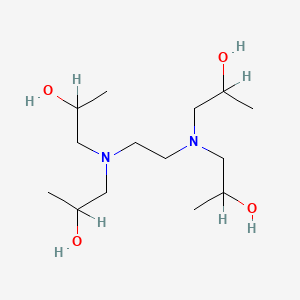
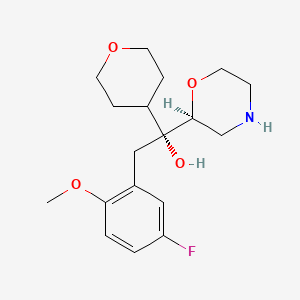
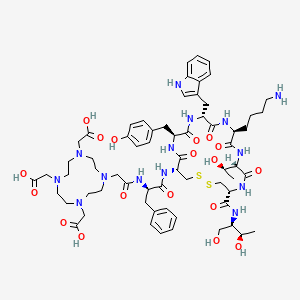
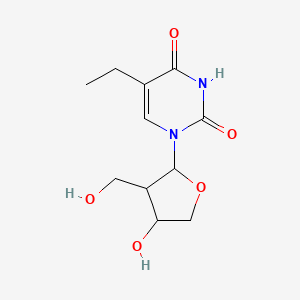
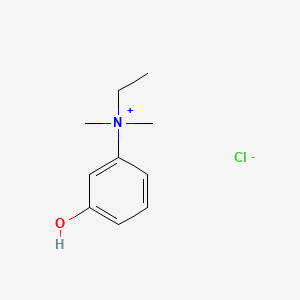
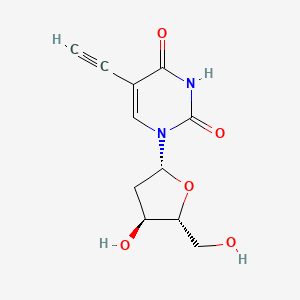
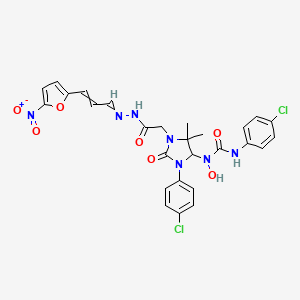
![4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one](/img/structure/B1671116.png)

